Cillin

Description

Properties

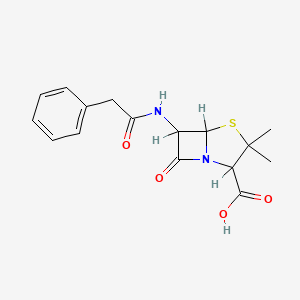

IUPAC Name |

3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSARLDLIJGVTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274362, DTXSID30859048 | |

| Record name | Cillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61-33-6, 7005-30-3 | |

| Record name | penicillin g | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of Penicillin Antibiotics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicillin, the vanguard of antibiotics, continues to be a cornerstone in the treatment of bacterial infections. Its efficacy stems from a highly specific mechanism of action: the targeted inhibition of bacterial cell wall synthesis. This guide provides a detailed exploration of the molecular interactions and cellular consequences that define penicillin's antibacterial activity. We delve into the structure and synthesis of peptidoglycan, the primary target of penicillin, and elucidate the enzymatic role of Penicillin-Binding Proteins (PBPs). A quantitative analysis of penicillin-PBP interactions is presented, alongside detailed experimental protocols for their characterization. Furthermore, we visualize the key pathways and experimental workflows to provide a comprehensive understanding for researchers and professionals in the field of drug development.

Introduction

The discovery of penicillin by Alexander Fleming in 1928 revolutionized modern medicine, heralding an era of effective treatment for previously life-threatening bacterial infections. Penicillins belong to the β-lactam class of antibiotics, characterized by a four-membered β-lactam ring, which is central to their mechanism of action.[1] These antibiotics are potent inhibitors of the final stages of bacterial cell wall biosynthesis, a process essential for bacterial viability.[2] Understanding the intricate details of this mechanism is paramount for combating the rise of antibiotic resistance and for the development of novel antibacterial agents.

The Bacterial Cell Wall: The Target of Penicillin

The bacterial cell wall is a rigid, protective layer that encases the bacterium, maintaining its shape and protecting it from osmotic lysis.[1] In most bacteria, the primary structural component of the cell wall is peptidoglycan, a vast, mesh-like macromolecule.[3]

Peptidoglycan is a polymer composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues linked by β-(1,4)-glycosidic bonds.[4] Attached to each NAM residue is a short peptide chain, typically consisting of four to five amino acids. The final step in peptidoglycan synthesis, and the critical target of penicillin, is the cross-linking of these peptide chains, a reaction catalyzed by DD-transpeptidases, more commonly known as Penicillin-Binding Proteins (PBPs).[1][5] This cross-linking imparts the necessary strength and rigidity to the cell wall.

Molecular Mechanism of Action: Inhibition of Transpeptidation

The bactericidal activity of penicillin is a direct consequence of its ability to covalently bind to and inactivate PBPs.[6] The structural similarity between the β-lactam ring of penicillin and the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursor peptide is the key to this targeted inhibition.[7]

The transpeptidation reaction proceeds in a two-step manner. First, the active site serine residue of the PBP attacks the carbonyl group of the terminal D-Ala of a donor peptide, forming a covalent acyl-enzyme intermediate and releasing the terminal D-alanine.[8] Subsequently, the amino group of a neighboring acceptor peptide attacks this intermediate, forming the cross-link and regenerating the active enzyme.

Penicillin acts as a suicide inhibitor by mimicking the D-Ala-D-Ala substrate. The strained β-lactam ring of penicillin is highly susceptible to nucleophilic attack by the active site serine of the PBP.[1] This results in the opening of the β-lactam ring and the formation of a stable, long-lived penicilloyl-enzyme complex.[9] This acylation of the PBP active site effectively inactivates the enzyme, preventing it from carrying out the essential cross-linking of the peptidoglycan.[1]

The inhibition of PBP activity leads to the synthesis of a weakened cell wall that is unable to withstand the internal osmotic pressure of the bacterial cell.[9] This ultimately results in cell lysis and death.[10] In some bacterial species, the inhibition of cell wall synthesis can also trigger the activity of autolytic enzymes (autolysins), which further degrade the existing peptidoglycan and contribute to cell death.[11]

Quantitative Analysis of Penicillin-PBP Interaction

The efficacy of different penicillin derivatives and other β-lactam antibiotics is directly related to their affinity for and rate of reaction with various PBPs. This interaction can be quantified by determining key kinetic parameters such as the 50% inhibitory concentration (IC50) and the second-order rate constant of inactivation (kinact/KI). The IC50 value represents the concentration of the antibiotic required to inhibit 50% of PBP activity, while kinact/KI provides a measure of the acylation efficiency.

| Antibiotic | Organism | PBP | IC50 (µM) | kinact/KI (M-1s-1) | Reference |

| Penicillin G | Streptococcus pneumoniae | PBP2x (sensitive) | 22 | 200,000 | [12][13] |

| Penicillin G | Streptococcus pneumoniae | PBP2x (resistant) | 312 | - | [13] |

| Penicillin G | Streptococcus pneumoniae | PBP1a | - | 70,000 ± 20,000 | [12] |

| Penicillin G | Streptococcus pneumoniae | PBP1b | - | 41,000 ± 11,000 | [12] |

| Penicillin G | Streptococcus pneumoniae | PBP2a | - | 15,000 ± 5,400 | [12] |

| Penicillin G | Streptococcus pneumoniae | PBP2b | - | 11,000 ± 2,300 | [12] |

| Penicillin G | Streptococcus pneumoniae | PBP3 | - | 180,000 ± 55,000 | [12] |

| Ampicillin | Escherichia coli | PBP2 | 0.01 | - | [14] |

| Mecillinam | Escherichia coli | PBP2 | 0.01 | - | [14] |

| Cefsulodin | Escherichia coli | PBP1a | 0.08 | - | [14] |

| Aztreonam | Escherichia coli | PBP3 | 0.05 | - | [14] |

Experimental Protocols

Protocol for Competitive PBP Binding Assay

This protocol describes a competitive binding assay to determine the IC50 of a test antibiotic for specific PBPs using a fluorescently labeled penicillin derivative (e.g., Bocillin-FL).

1. Membrane Preparation: a. Grow the bacterial strain of interest to mid-log phase and harvest the cells by centrifugation. b. Wash the cell pellet with an appropriate buffer (e.g., 10 mM Tris-HCl, pH 8.0). c. Resuspend the cells in the same buffer and lyse them by sonication or using a French press. d. Centrifuge the lysate at low speed to remove unbroken cells and debris. e. Pellet the membranes from the supernatant by ultracentrifugation. f. Resuspend the membrane pellet in a storage buffer and store at -80°C.

2. Competitive Binding Assay: a. Prepare serial dilutions of the test antibiotic. b. In a microfuge tube, incubate a standardized amount of the membrane preparation with varying concentrations of the test antibiotic for a defined period (e.g., 10 minutes at 30°C) to allow for binding to the PBPs. c. Add a fixed, subsaturating concentration of a fluorescent penicillin derivative (e.g., Bocillin-FL) and incubate for an additional 10 minutes. This will label any PBPs not already bound by the test antibiotic. d. Stop the reaction by adding an excess of a broad-spectrum β-lactam antibiotic or by adding SDS-PAGE sample buffer.

3. SDS-PAGE and Fluorescence Detection: a. Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). b. Visualize the fluorescently labeled PBPs using a fluorescence gel scanner. c. The intensity of the fluorescent bands will be inversely proportional to the concentration of the test antibiotic.

4. Data Analysis: a. Quantify the fluorescence intensity of each PBP band. b. Plot the percentage of inhibition of fluorescent labeling versus the logarithm of the test antibiotic concentration. c. Determine the IC50 value from the resulting dose-response curve.

Protocol for Bacterial Cell Wall Isolation and Peptidoglycan Analysis by UPLC

This protocol outlines the steps for isolating bacterial cell walls (sacculi) and analyzing their muropeptide composition using Ultra-Performance Liquid Chromatography (UPLC).[3][15][16]

1. Cell Lysis and Sacculi Isolation: a. Harvest bacterial cells from a culture and resuspend them in a small volume. b. Add the cell suspension to a boiling solution of sodium dodecyl sulfate (B86663) (SDS) and boil for an extended period (e.g., 30 minutes) to lyse the cells and denature proteins.[10] c. Pellet the insoluble cell walls (sacculi) by ultracentrifugation. d. Wash the sacculi repeatedly with sterile water to remove the SDS.

2. Enzymatic Digestion: a. Treat the purified sacculi with a protease (e.g., pronase E) to remove any covalently attached proteins.[15] b. Inactivate the protease by boiling. c. Digest the peptidoglycan into its constituent muropeptides by incubating with a muramidase (B13767233) (e.g., mutanolysin or cellosyl).

3. Muropeptide Reduction and Separation: a. Reduce the muramic acid residues in the solubilized muropeptides with sodium borohydride. b. Stop the reduction reaction by adjusting the pH with phosphoric acid. c. Separate the muropeptides by reverse-phase UPLC using a C18 column and a gradient of an appropriate solvent system (e.g., sodium phosphate (B84403) buffer with increasing concentrations of methanol).

4. Data Analysis: a. Detect the eluted muropeptides using a UV detector. b. The resulting chromatogram will show a series of peaks, each corresponding to a different muropeptide species. c. By comparing the retention times and peak areas to known standards, the composition and degree of cross-linking of the peptidoglycan can be determined.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. Site-directed mutagenesis of proposed active-site residues of penicillin-binding protein 5 from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Introduction to SDS-PAGE - Separation of Proteins Based on Size [sigmaaldrich.com]

- 6. academic.oup.com [academic.oup.com]

- 7. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Computational Evaluation of the Mechanism of Penicillin-Binding Protein Catalyzed Cross-linking of the Bacterial Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding the acylation mechanisms of active-site serine penicillin-recognizing proteins: a molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Video: Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chromatography [jove.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

history and discovery of penicillin G

An In-Depth Technical Guide to the History and Discovery of Penicillin G

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicillin G, or benzylpenicillin, stands as a landmark discovery in the history of medicine, heralding the age of antibiotics and revolutionizing the treatment of bacterial infections. This technical guide provides a comprehensive overview of the key scientific milestones in the discovery, isolation, structural elucidation, and clinical application of penicillin G. It details the pivotal experiments, outlines the methodologies employed by the pioneering scientists, and presents quantitative data to illustrate the journey from a chance observation to a life-saving therapeutic. Furthermore, this guide includes detailed diagrams of the mechanism of action and industrial production workflows to provide a deeper understanding for researchers and professionals in the field.

The Serendipitous Discovery of Penicillin

The story of penicillin began in 1928 at St. Mary's Hospital in London, with Scottish physician and bacteriologist Alexander Fleming.[1][2][3] While studying Staphylococcus aureus, Fleming observed the inhibition of bacterial growth on a culture plate contaminated with a mold, later identified as Penicillium notatum.[1][3] He noted a clear zone where the bacteria had been lysed around the mold colony.[4] Fleming named the active antibacterial substance "penicillin."[5][6]

Fleming published his findings in the British Journal of Experimental Pathology in 1929, suggesting its potential as an antiseptic.[4][6] However, he encountered difficulties in isolating and purifying the compound in large quantities, and the scientific community at the time showed little interest in his discovery.[4][7] For over a decade, penicillin remained a laboratory curiosity.[8]

The Oxford Team: From Laboratory Curiosity to Therapeutic Agent

In 1939, a team of researchers at the Sir William Dunn School of Pathology at the University of Oxford, led by Howard Florey and Ernst Boris Chain, began a systematic investigation into the therapeutic potential of penicillin.[6][8][9] This team, which also included the crucial contributions of biochemist Norman Heatley, would be instrumental in transforming penicillin into a viable drug.

Purification of Penicillin

One of the most significant challenges the Oxford team faced was the extraction and purification of the unstable penicillin compound from the mold broth. Norman Heatley devised a groundbreaking countercurrent extraction method, which was key to their success.[8][10]

Experimental Protocol: Heatley's Back-Extraction Technique [8]

-

Acidification: The aqueous mold filtrate containing penicillin was acidified to a low pH.

-

Organic Solvent Extraction: The acidified filtrate was then mixed with an organic solvent, such as amyl acetate (B1210297), into which the penicillin would dissolve.

-

Separation: The mixture was separated, with the penicillin now in the organic solvent phase, leaving many impurities behind in the aqueous phase.

-

Aqueous Re-extraction: The pH of the penicillin-containing organic solvent was then altered, allowing the purified penicillin to be transferred back into a small volume of water.

This technique was crucial for concentrating and stabilizing the penicillin, making it possible to produce enough for animal and, eventually, human trials.[8]

The Pivotal Mouse Protection Test

In May 1940, the Oxford team conducted a landmark experiment that provided the first definitive in vivo proof of penicillin's efficacy.[8][11][12]

Experimental Protocol: The Mouse Protection Test [8][9][11][12]

-

Subjects: 8 mice.

-

Infection: All 8 mice were injected with a lethal dose of virulent Streptococci.

-

Treatment Group: 4 of the mice also received injections of the purified penicillin extract.

-

Control Group: The remaining 4 mice received no treatment.

-

Observation: The mice were observed over the following hours.

Results: Within 16.5 hours, the four untreated mice had died, while the four mice that received penicillin survived, demonstrating the powerful therapeutic effect and low toxicity of penicillin in a living organism.[8][13]

| Mouse Protection Test (May 1940) | | :--- | :--- | | Number of Mice | 8 | | Infectious Agent | Virulent Streptococci | | Treatment Group (Penicillin) | 4 mice | | Control Group (Untreated) | 4 mice | | Outcome (Control Group) | 100% mortality | | Outcome (Treatment Group) | 100% survival |

The First Human Trial: Albert Alexander

The first human to be treated with penicillin was a 43-year-old police constable, Albert Alexander, in February 1941.[14][15] He had a severe staphylococcal and streptococcal infection that had spread from a scratch on his face to his lungs and shoulder, resulting in multiple abscesses and the removal of one eye.[14][15]

Clinical Protocol: Treatment of Albert Alexander [14][15][16]

-

Patient: Albert Alexander, 43-year-old male.

-

Condition: Severe, life-threatening staphylococcal and streptococcal infection.

-

Initial Treatment: On February 12, 1941, he was given an intravenous infusion of 200 units (160 mg) of penicillin.[15]

-

Subsequent Doses: He continued to receive injections over the next few days.

Results: Within 24 hours, Alexander showed remarkable improvement; his temperature dropped, his appetite returned, and the infection began to heal.[15] However, the supply of penicillin was extremely limited. Despite efforts to recover penicillin from his urine for re-administration, the supply ran out after five days.[13][15] His infection relapsed, and he tragically died on March 15, 1941.[15] While the outcome was unfortunate, this case demonstrated the incredible potential of penicillin in treating severe bacterial infections in humans and highlighted the urgent need for large-scale production.[16]

Structural Elucidation by X-ray Crystallography

The precise chemical structure of penicillin remained a mystery and a subject of debate among chemists. In 1942, Dorothy Hodgkin, a pioneer in X-ray crystallography at Oxford, took on the challenge of determining its molecular structure.[17][18] Using this innovative technique, which involves analyzing the diffraction patterns of X-rays passing through a crystal of a substance, Hodgkin and her team were able to map the three-dimensional arrangement of its atoms.[2][17][18]

By 1945, they had confirmed that penicillin's structure contained a novel and then-unconventional β-lactam ring, a four-membered ring containing a nitrogen atom.[19] This was a crucial discovery, as the β-lactam ring is the key to penicillin's antibacterial activity.[20] Hodgkin's work was instrumental in paving the way for the development of semi-synthetic penicillins with improved properties.[17] For her work on the structures of important biochemical substances, including penicillin and vitamin B12, Dorothy Hodgkin was awarded the Nobel Prize in Chemistry in 1964.[19]

Mechanism of Action of Penicillin G

Penicillin G exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[5][21] The primary target of penicillin and other β-lactam antibiotics are penicillin-binding proteins (PBPs), which are bacterial enzymes involved in the final steps of peptidoglycan synthesis.[5][21] Peptidoglycan is a crucial component of the bacterial cell wall, providing structural integrity.[20]

The mechanism can be summarized as follows:

-

Binding to PBPs: The β-lactam ring of penicillin binds to the active site of PBPs, such as DD-transpeptidase.[20]

-

Inhibition of Transpeptidation: This binding inactivates the enzyme, preventing it from cross-linking the peptidoglycan chains.[5][6]

-

Weakened Cell Wall: The inhibition of peptidoglycan synthesis results in a weakened cell wall that cannot withstand the internal osmotic pressure of the bacterial cell.

-

Cell Lysis: This leads to cell lysis and bacterial death.[5][6]

-

Activation of Autolysins: Penicillin's inhibition of PBPs can also indirectly trigger the activity of bacterial autolysins, enzymes that degrade the cell wall, further contributing to cell death.[5]

Since human cells lack a cell wall, penicillin is selectively toxic to bacteria.[20]

Caption: Mechanism of action of Penicillin G.

Industrial Production of Penicillin G

The demand for penicillin during World War II spurred a massive effort to develop methods for its large-scale production.[14] This was largely undertaken in the United States, where scientists at the U.S. Department of Agriculture's Northern Regional Research Laboratory in Peoria, Illinois, made significant contributions.[14][22] They discovered that a strain of Penicillium chrysogenum found on a moldy cantaloupe produced much higher yields of penicillin than Fleming's original P. notatum.[22] They also found that submerged culture in large fermentation tanks, rather than surface culture, was more efficient, and that the addition of corn-steep liquor and lactose (B1674315) to the culture medium further increased yields.[22]

Modern industrial production of penicillin G is a highly optimized fed-batch fermentation process.[22][23]

Workflow: Industrial Production of Penicillin G

-

Inoculum Preparation: A high-yielding strain of Penicillium chrysogenum is grown in a series of flasks and seed tanks to generate a large volume of culture.[24][25]

-

Fermentation: The inoculum is transferred to a large, sterile, stainless-steel fermenter (up to 100,000 gallons) containing a nutrient-rich medium.[22] Key parameters such as temperature (25-26°C), pH, and oxygen levels are carefully controlled.[24] A carbon source, like glucose, is fed continuously throughout the process to maintain the culture in the production phase.

-

Harvesting: After 5-7 days, the fermentation broth is harvested.[24]

-

Extraction and Purification: The penicillin is extracted from the broth using a solvent extraction process similar to Heatley's original method. The mycelium is filtered out, and the penicillin is extracted into a solvent like butyl acetate at an acidic pH.[23][26] It is then back-extracted into an aqueous solution.

-

Crystallization: The purified penicillin is crystallized as a potassium or sodium salt.[23]

-

Final Processing: The crystals are washed, dried, and prepared for pharmaceutical use.

| Penicillin G Production Yields | | :--- | :--- | | Fleming's initial observations | Trace amounts | | P. notatum (end of WWII) | ~1 milligram per cubic decimeter | | P. chrysogenum (Peoria strain) | ~0.15 grams per liter | | Modern industrial strains of P. chrysogenum | 40-50 grams per liter |

Caption: Industrial production workflow for Penicillin G.

Conclusion

The discovery and development of penicillin G is a testament to the power of scientific observation, collaboration, and innovation. From Alexander Fleming's chance discovery to the systematic research of the Oxford team and the structural elucidation by Dorothy Hodgkin, the journey of penicillin G has had an immeasurable impact on medicine and public health. It not only provided the first effective treatment for many previously fatal bacterial infections but also laid the foundation for the entire field of antibiotic research and development. The principles of fermentation and purification developed for penicillin production also became cornerstones of the modern biotechnology industry. The ongoing challenge of antibiotic resistance underscores the importance of continued research and development in this critical area of medicine.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. Molecular model of penicillin by Dorothy M Crowfoot Hodgkin, England, 1945 | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]

- 3. The Penicillin Pioneer: Alexander Fleming’s Journey to a Medical Breakthrough - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Penicillin G Sodium? [synapse.patsnap.com]

- 6. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX [slideshare.net]

- 7. scribd.com [scribd.com]

- 8. benchchem.com [benchchem.com]

- 9. History of penicillin - Wikipedia [en.wikipedia.org]

- 10. ox.ac.uk [ox.ac.uk]

- 11. The discovery of penicillin : the protection of mice against infection [animalresearch.info]

- 12. IB HL 6.3.A3 & NOS [mysciencesquad.weebly.com]

- 13. Howard Walter Florey and Ernst Boris Chain | Science History Institute [sciencehistory.org]

- 14. Florey and Chain Develop Penicillin as an Antibiotic | Research Starters | EBSCO Research [ebsco.com]

- 15. Albert Alexander (police officer) - Wikipedia [en.wikipedia.org]

- 16. hekint.org [hekint.org]

- 17. Hodgkin Solves the Structure of Penicillin | Research Starters | EBSCO Research [ebsco.com]

- 18. Modelling the Structure of Penicillin – Back From The Dead [mhs.ox.ac.uk]

- 19. iucr.org [iucr.org]

- 20. news-medical.net [news-medical.net]

- 21. Penicillin - Wikipedia [en.wikipedia.org]

- 22. news-medical.net [news-medical.net]

- 23. microbenotes.com [microbenotes.com]

- 24. Penicillin production fermentation | PDF [slideshare.net]

- 25. Production of Penicillin by Fermentation | PPTX [slideshare.net]

- 26. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

An In-depth Technical Guide to Penicillin-Binding Proteins (PBPs) in Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: The Indispensable Role of PBPs in Bacterial Physiology

Penicillin-binding proteins (PBPs) are essential bacterial enzymes anchored in the cytoplasmic membrane that play a pivotal role in the final stages of peptidoglycan (PG) biosynthesis.[1] This intricate polymer forms the bacterial cell wall, a structure crucial for maintaining cellular integrity, shape, and resisting osmotic pressure. The inhibition of PBP activity by β-lactam antibiotics disrupts cell wall synthesis, leading to cell lysis and bacterial death, a mechanism that has been a cornerstone of antibacterial therapy for decades.

Gram-negative bacteria possess a complex cell envelope, with a thin peptidoglycan layer situated in the periplasmic space between the inner and outer membranes. This outer membrane acts as a formidable barrier, regulating the influx of molecules, including antibiotics. PBPs in gram-negative bacteria are classified based on their molecular weight and function into two main categories: high-molecular-weight (HMW) PBPs and low-molecular-weight (LMW) PBPs.

High-Molecular-Weight (HMW) PBPs are often bifunctional and essential for cell viability. They are further divided into:

-

Class A PBPs: Possess both transglycosylase (TG) and transpeptidase (TP) activity. The TG domain catalyzes the polymerization of the glycan strands from lipid II precursors, while the TP domain cross-links the peptide side chains.

-

Class B PBPs: Are monofunctional transpeptidases responsible for peptidoglycan cross-linking and are critically involved in cell division and shape maintenance.

Low-Molecular-Weight (LMW) PBPs are typically monofunctional enzymes with carboxypeptidase or endopeptidase activity. While not always essential for survival under laboratory conditions, they play crucial roles in peptidoglycan maturation, remodeling, and recycling.

Quantitative Data Summary

Table 1: Number and Molecular Weights of Penicillin-Binding Proteins in Select Gram-Negative Bacteria

| Bacterial Species | PBP | Other Names | Molecular Weight (kDa) | Class | Reference(s) |

| Escherichia coli | PBP1a | mrcA | 93.5 | A | [2][3] |

| PBP1b | mrcB | 94.3 | A | [2][3] | |

| PBP1c | 87.8 | A | [2] | ||

| PBP2 | pbpA | 70.8 | B | [2][3] | |

| PBP3 | ftsI | 63.8 | B | [2][3] | |

| PBP4 | dacB | 49.3 | C | [2] | |

| PBP5 | dacA | 41.9 | C | [2][3] | |

| PBP6 | dacC | 44.5 | C | [2][3] | |

| PBP6b | dacD | 43.2 | C | [2] | |

| PBP7/8 | pbpG | 32.7 / 29.9 | C | [2] | |

| Pseudomonas aeruginosa | PBP1a | ~94 | A | [4] | |

| PBP1b | ~92 | A | [4] | ||

| PBP2 | ~75 | B | [4] | ||

| PBP3 | ftsI | ~68 | B | [4] | |

| PBP4 | dacB | ~48 | C | [4] | |

| PBP5 | dacC | ~45 | C | [4] | |

| PBP6 | ~43 | C | [4] | ||

| PBP7 | ~35 | C | [4] | ||

| Neisseria gonorrhoeae | PBP1 | ponA | ~90 | A | [5][6] |

| PBP2 | penA | ~63 | B | [5][6] | |

| PBP3 | ~48 | C | [5][6] | ||

| PBP4 | ~44 | C | [7] |

Table 2: IC50 Values of β-Lactam Antibiotics against PBPs in Escherichia coli and Pseudomonas aeruginosa

| Antibiotic | Organism | PBP Target | IC50 (µg/mL) | Reference(s) |

| Amdinocillin (Mecillinam) | E. coli | PBP2 | Selective | [2] |

| Aztreonam | E. coli | PBP3 | Selective | [2] |

| Piperacillin | E. coli | PBP3 | Selective | [2] |

| Cefuroxime | E. coli | PBP3 | Selective | [2] |

| Cefotaxime | E. coli | PBP3 | Selective | [2] |

| Ceftriaxone | E. coli | PBP3 | Selective | [2] |

| Amoxicillin | E. coli | PBP4 | Selective | [2] |

| Cephalexin | E. coli | PBP4 | Selective | [2] |

| Imipenem | P. aeruginosa | PBP1a, PBP1b, PBP2, PBP4, PBP5/6 | Extensive Binding | [8] |

| Meropenem | P. aeruginosa | PBP2, PBP4, PBP5/6 | Extensive Binding | [8] |

| Doripenem | P. aeruginosa | PBP2, PBP3, PBP4, PBP5/6 | Similar to Meropenem | [8] |

| Ertapenem | P. aeruginosa | PBP4 | Selective | [8] |

| Aztreonam | P. aeruginosa | PBP3 | Selective (~50% inactivation) | [8] |

| Ceftazidime | P. aeruginosa | PBP1a, PBP3 | Selective | [8] |

| Piperacillin | P. aeruginosa | PBP3, PBP4 | Preferential | [8] |

Table 3: Kinetic Parameters of PBP-Catalyzed Reactions

| Organism | PBP | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| Neisseria gonorrhoeae | PBP3 | L-Lys-D-Ala-D-Ala based tripeptides | - | - | up to 1.8 x 10⁵ | [7] |

| Neisseria gonorrhoeae | PBP4 | Pentapeptide | 40 | 3.10 | - | [9] |

| Escherichia coli | PBP4 | Pentapeptide | 0.68 | 3.13 | - | [9] |

Mechanisms of Action and Resistance

β-lactam antibiotics mimic the D-Ala-D-Ala moiety of the peptidoglycan stem peptide, allowing them to bind to the active site of PBPs. This binding leads to the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme and halting peptidoglycan cross-linking. The weakened cell wall can no longer withstand the internal turgor pressure, resulting in cell lysis.

Gram-negative bacteria have evolved sophisticated mechanisms to resist the action of β-lactam antibiotics:

-

β-Lactamase Production: This is the most prevalent resistance mechanism in gram-negative bacteria. β-lactamase enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive before it can reach its PBP target.

-

PBP Alterations: Mutations in the genes encoding PBPs can lead to structural changes in the active site, reducing the binding affinity of β-lactam antibiotics. This requires higher concentrations of the drug to achieve effective inhibition.

-

Reduced Permeability: The outer membrane of gram-negative bacteria can limit the penetration of β-lactams into the periplasmic space where the PBPs are located. Alterations in porin channels, through which these antibiotics typically enter, can significantly decrease their intracellular concentration.

-

Efflux Pumps: Gram-negative bacteria can actively pump antibiotics out of the cell using efflux pump systems, further reducing the concentration of the drug at the PBP target.

Caption: Mechanism of β-lactam action and resistance in gram-negative bacteria.

Experimental Protocols

Penicillin-Binding Protein (PBP) Binding Assay

This assay is used to identify and characterize the PBPs in a bacterial sample and to assess the binding affinity of β-lactam antibiotics.

This method utilizes a fluorescently labeled penicillin derivative (Bocillin™ FL) to visualize PBPs.

Materials:

-

Bacterial cell culture (mid-log phase)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Bocillin™ FL (stock solution in DMSO)

-

β-lactam antibiotic of interest

-

Lysis buffer (e.g., PBS with lysozyme (B549824) and DNase)

-

SDS-PAGE loading buffer

-

SDS-PAGE apparatus and reagents

-

Fluorescence imager

Procedure:

-

Harvest bacterial cells by centrifugation and wash the pellet with PBS.

-

Resuspend the cells in PBS to a desired optical density.

-

(For competition assay) Pre-incubate the cell suspension with varying concentrations of the unlabeled β-lactam antibiotic for a specific time at a defined temperature (e.g., 30 minutes at 37°C).

-

Add Bocillin™ FL to a final concentration of 10-25 µM and incubate for a further 10-30 minutes at the same temperature.

-

Stop the labeling reaction by adding an excess of cold PBS and pellet the cells by centrifugation.

-

Wash the cell pellet to remove unbound Bocillin™ FL.

-

Lyse the cells using the appropriate lysis buffer and sonication.

-

Isolate the membrane fraction by ultracentrifugation.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

-

Mix an equal amount of protein for each sample with SDS-PAGE loading buffer and heat at 100°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence imager. The intensity of the fluorescent bands corresponds to the amount of Bocillin™ FL bound to each PBP. In a competition assay, a decrease in fluorescence intensity indicates displacement of Bocillin™ FL by the unlabeled antibiotic.

Caption: Workflow for a fluorescent PBP binding assay.

Thermal Shift Assay (TSA) or Differential Scanning Fluorimetry (DSF)

TSA is a powerful technique to study the thermal stability of a protein and can be used to screen for ligands (e.g., antibiotics) that bind to and stabilize a target protein like a PBP.[10][11][12]

Materials:

-

Purified PBP

-

SYPRO Orange dye (or other suitable fluorescent dye)

-

Buffer for the PBP

-

Ligand (antibiotic) stock solutions

-

Real-time PCR instrument with a thermal melting program

Procedure:

-

Prepare a master mix containing the purified PBP and SYPRO Orange dye in the appropriate buffer.

-

Aliquot the master mix into the wells of a 96-well PCR plate.

-

Add varying concentrations of the ligand (antibiotic) to the wells. Include a no-ligand control.

-

Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

-

Place the plate in a real-time PCR instrument.

-

Run a thermal melting program that gradually increases the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence of the SYPRO Orange dye.

-

As the protein unfolds, the hydrophobic core becomes exposed, allowing the SYPRO Orange dye to bind and fluoresce.

-

The data is plotted as fluorescence versus temperature, generating a melting curve. The midpoint of the transition is the melting temperature (Tm).

-

A shift in the Tm to a higher temperature in the presence of a ligand indicates that the ligand binds to and stabilizes the protein. The magnitude of the Tm shift can be related to the binding affinity.

Caption: Workflow for a Thermal Shift Assay (TSA).

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely used technique.[13][14][15][16][17]

Materials:

-

Bacterial isolate

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Antimicrobial agent stock solution

-

Sterile 96-well microtiter plates

-

Inoculum preparation materials (e.g., saline, McFarland standard)

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the antimicrobial agent in CAMHB directly in the 96-well microtiter plate. The final volume in each well should be 100 µL.

-

Inoculate Plate: Add 100 µL of the standardized bacterial inoculum to each well containing the antimicrobial dilutions. This will bring the final volume in each well to 200 µL and dilute the antibiotic to its final test concentration.

-

Controls:

-

Growth Control: A well containing only CAMHB and the bacterial inoculum (no antibiotic).

-

Sterility Control: A well containing only CAMHB (no bacteria, no antibiotic).

-

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Caption: Workflow for MIC determination by broth microdilution.

Future Directions and Drug Development

The increasing prevalence of antibiotic resistance in gram-negative pathogens necessitates the development of novel therapeutic strategies. A deeper understanding of PBP structure, function, and regulation is critical for this endeavor. Key areas of future research include:

-

Discovery of Novel PBP Inhibitors: Screening for and designing new classes of molecules that can effectively inhibit PBPs, including those that are not susceptible to β-lactamase activity.

-

Targeting Multiple PBPs: Developing drugs that can simultaneously inhibit multiple essential PBPs to increase efficacy and reduce the likelihood of resistance development.

-

Combination Therapies: Combining PBP inhibitors with β-lactamase inhibitors or agents that disrupt the outer membrane of gram-negative bacteria to enhance their activity.

-

Understanding PBP Regulation: Investigating the regulatory networks that control PBP expression and activity to identify new targets for antimicrobial intervention.

By focusing on these areas, the scientific community can continue to develop effective treatments against infections caused by gram-negative bacteria and combat the growing threat of antibiotic resistance.

References

- 1. Penicillin-binding proteins of gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct quantitation of the number of individual penicillin-binding proteins per cell in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pan-β-Lactam Resistance Development in Pseudomonas aeruginosa Clinical Strains: Molecular Mechanisms, Penicillin-Binding Protein Profiles, and Binding Affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Penicillin-binding proteins of penicillin-susceptible and intrinsically resistant Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Properties of penicillin-binding proteins in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neisseria gonorrhoeae Penicillin-Binding Protein 3 Demonstrates a Pronounced Preference for Nε-Acylated Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thermal Shift Assay for Exploring Interactions Between Fatty Acid–Binding Protein and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 12. criver.com [criver.com]

- 13. cgspace.cgiar.org [cgspace.cgiar.org]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. rr-asia.woah.org [rr-asia.woah.org]

- 16. protocols.io [protocols.io]

- 17. en.iacld.com [en.iacld.com]

A Technical Guide to the Classification and Spectrum of Activity of Penicillins

This guide provides a detailed overview of the classification of penicillin antibiotics, their spectrum of activity, mechanisms of action, and the experimental protocols used for their evaluation. It is intended for researchers, scientists, and professionals in the field of drug development.

Classification of Penicillins

Penicillins are a class of β-lactam antibiotics derived from Penicillium fungi.[1] They share a common chemical structure consisting of a thiazolidine (B150603) ring, a β-lactam ring, and a variable side chain.[2] The modification of this side chain has led to the development of various synthetic and semi-synthetic penicillins with different properties.[2] Penicillins are broadly classified into several groups based on their spectrum of activity and resistance to β-lactamases.[1][2][3]

The major classes of penicillins include:

-

Natural Penicillins: These are the original penicillins produced by fermentation.[3]

-

Penicillinase-Resistant Penicillins: Developed to be effective against bacteria that produce penicillinase, an enzyme that inactivates natural penicillins.[2][3]

-

Aminopenicillins (Broad-Spectrum): These have an enhanced spectrum of activity against Gram-negative bacteria compared to natural penicillins.[2][4]

-

Extended-Spectrum Penicillins (Antipseudomonal): This group includes carboxypenicillins and ureidopenicillins, which possess an even broader spectrum, including activity against Pseudomonas aeruginosa.[2][3][4][5]

Below is a logical diagram illustrating the classification of penicillins.

Spectrum of Activity

The spectrum of activity defines the range of bacterial species susceptible to an antibiotic. This varies significantly across the different classes of penicillins.

-

Natural Penicillins (e.g., Penicillin G, Penicillin V): These are primarily active against Gram-positive cocci such as Streptococcus species and some Gram-negative cocci like Neisseria.[4][6] They are also effective against most anaerobes and spirochetes, such as Treponema pallidum (the causative agent of syphilis).[2] However, many strains of Staphylococcus are resistant due to the production of β-lactamase.[7]

-

Penicillinase-Resistant Penicillins (e.g., Nafcillin, Oxacillin, Dicloxacillin): Their primary use is in treating infections caused by penicillinase-producing Staphylococcus aureus.[4][8] They are less potent than natural penicillins against other Gram-positive bacteria and are not effective against Gram-negative bacteria or enterococci.[9]

-

Aminopenicillins (e.g., Amoxicillin, Ampicillin): These agents have improved activity against Gram-negative bacteria, such as Haemophilus influenzae, Escherichia coli, and Proteus mirabilis, while retaining activity against many Gram-positive organisms.[4] They are often combined with β-lactamase inhibitors (e.g., clavulanic acid, sulbactam) to overcome resistance.[1][4]

-

Extended-Spectrum Penicillins (e.g., Piperacillin, Ticarcillin): These have the broadest spectrum of activity, which includes difficult-to-treat Gram-negative pathogens like Pseudomonas aeruginosa and Enterobacter species.[4][5] They are also typically combined with a β-lactamase inhibitor (e.g., tazobactam) to enhance their efficacy against β-lactamase-producing organisms.[1]

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10] It is a critical measure of antibiotic potency.[10] A lower MIC value indicates greater efficacy.[10] The following tables summarize representative MIC values for different penicillins against key bacterial pathogens. It is important to note that MIC values can vary between studies and specific bacterial strains.[10]

Table 1: Comparative MICs (µg/mL) of Penicillins against Gram-Positive Bacteria

| Penicillin | Staphylococcus aureus (Penicillin-Susceptible) | Streptococcus pneumoniae | Enterococcus faecalis |

| Penicillin G | 0.06 - 0.5 | ≤0.06 - 0.125 | 1 - 4 |

| Oxacillin | 0.25 - 2 | ≤0.06 - 0.125 | >32 |

| Ampicillin | 0.25 - 2 | ≤0.06 - 0.25 | 0.5 - 2 |

| Piperacillin | 1 - 8 | 0.125 - 0.5 | 1 - 4 |

Data compiled from multiple sources for illustrative purposes.[10][11]

Table 2: Comparative MICs (µg/mL) of Penicillins against Gram-Negative Bacteria

| Penicillin | Escherichia coli | Haemophilus influenzae | Pseudomonas aeruginosa |

| Penicillin G | >64 | 2 - 16 | >128 |

| Ampicillin | 2 - 32 | 0.25 - 2 | >128 |

| Piperacillin | 1 - 16 | ≤0.06 - 1 | 2 - 32 |

| Ticarcillin | 16 - 128 | 4 - 32 | 8 - 64 |

Data compiled from multiple sources for illustrative purposes.[12]

Mechanism of Action and Resistance

Penicillins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[7][13][14] This process involves several key steps.

The primary target of penicillins is a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[6][13] These enzymes, such as DD-transpeptidase, are essential for the final step in peptidoglycan synthesis, which involves cross-linking the peptide chains to form a stable cell wall.[6][7]

The β-lactam ring of penicillin mimics the structure of the D-Ala-D-Ala moiety of the peptidoglycan strand. This allows it to bind covalently to the active site of the PBP, thereby inactivating the enzyme.[7] The inhibition of peptidoglycan cross-linking weakens the cell wall.[14] As the bacterium grows, internal osmotic pressure leads to cell lysis and death.[7][14] Human cells are unaffected as they lack a cell wall.[7]

Bacterial resistance to penicillins is a significant clinical challenge. The most common mechanisms include:

-

Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.[7][13] This is the primary resistance mechanism in many Staphylococcus and Gram-negative bacteria.[7]

-

Alteration of Target Site: Modifications in the structure of PBPs reduce the binding affinity of penicillins, rendering them less effective.[13]

-

Reduced Permeability: Changes in the bacterial outer membrane, particularly in Gram-negative bacteria, can restrict the entry of penicillin to its target PBPs.[13]

Experimental Protocols for Activity Assessment

Determining the in vitro activity of penicillins is crucial for clinical diagnostics and drug development. The two most widely used methods are the Kirby-Bauer disk diffusion test and the broth microdilution method for MIC determination.[15]

This method determines the sensitivity or resistance of a bacterium to an antibiotic by measuring the diameter of the zone of growth inhibition around an antibiotic-impregnated disk.[16][17][18]

Methodology:

-

Inoculum Preparation: Prepare a standardized bacterial suspension (equivalent to a 0.5 McFarland turbidity standard) from 3-5 well-isolated colonies grown on a non-selective agar (B569324) plate for 18-24 hours.[19][20]

-

Plate Inoculation: Dip a sterile cotton swab into the adjusted suspension. Remove excess fluid by pressing the swab against the inside of the tube.[16][19] Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure confluent growth.[16][18][19]

-

Disk Application: Aseptically place paper disks impregnated with known concentrations of different penicillins onto the agar surface.[19] Disks should be spaced to prevent overlapping zones of inhibition (no more than 12 on a 150mm plate).[19]

-

Incubation: Invert the plates and incubate at 35°C for 16-18 hours.[19]

-

Measurement and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) for each disk.[18][21] The measured zone diameter is compared to standardized charts (e.g., from CLSI) to classify the organism as Susceptible (S), Intermediate (I), or Resistant (R) to that antibiotic.[18]

This quantitative method involves testing a microorganism's ability to grow in wells of a microtiter plate containing serial twofold dilutions of an antibiotic.[22][23]

Methodology:

-

Antibiotic Dilution: Prepare serial twofold dilutions of the penicillin to be tested in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a 96-well microtiter plate.[22]

-

Inoculum Preparation: Prepare a standardized bacterial suspension as described for the Kirby-Bauer test. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[22]

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

-

Incubation: Cover and incubate the plate at 35°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well).[10][15]

The following diagram outlines the workflow for the Kirby-Bauer method.

References

- 1. pharmacyfreak.com [pharmacyfreak.com]

- 2. news-medical.net [news-medical.net]

- 3. antiinfectivemeds.com [antiinfectivemeds.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Penicillins, Extended-Spectrum: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 6. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX [slideshare.net]

- 7. news-medical.net [news-medical.net]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. Penicillins - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 10. benchchem.com [benchchem.com]

- 11. Retrospective Analysis of Penicillin G Minimum Inhibitory Concentration for Gram-Positive Isolates of Non-Severe Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Statistical comparison of the antibacterial activities of broad-spectrum penicillins against gram-negative bacilli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Penicillin - Wikipedia [en.wikipedia.org]

- 14. walshmedicalmedia.com [walshmedicalmedia.com]

- 15. apec.org [apec.org]

- 16. asm.org [asm.org]

- 17. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]

- 18. bio.libretexts.org [bio.libretexts.org]

- 19. hardydiagnostics.com [hardydiagnostics.com]

- 20. Disk Diffusion Susceptibility Testing (Kirby-Bauer Method) [addl.purdue.edu]

- 21. fpharm.uniba.sk [fpharm.uniba.sk]

- 22. ovid.com [ovid.com]

- 23. Current and Emerging Methods of Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

Degradation Pathways of the Beta-Lactam Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The beta-lactam ring, a four-membered cyclic amide, is the cornerstone of the most widely used class of antibiotics. Its inherent ring strain is crucial for its antibacterial activity, but it also renders the molecule susceptible to various degradation pathways. Understanding these degradation mechanisms is paramount for the development of stable and effective beta-lactam antibiotics, as well as for addressing the pervasive challenge of antibiotic resistance. This technical guide provides a comprehensive overview of the primary degradation pathways of the beta-lactam ring: hydrolysis, aminolysis, and enzymatic degradation.

Core Degradation Pathways

The degradation of the beta-lactam ring primarily proceeds through three main pathways, each influenced by various factors such as pH, temperature, and the presence of nucleophiles or enzymes.

Hydrolysis

Hydrolysis, the cleavage of the amide bond in the beta-lactam ring by water, is a significant non-enzymatic degradation pathway. The rate of hydrolysis is highly dependent on pH and temperature.[1] It can be catalyzed by both acids and bases. Under basic conditions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the beta-lactam ring. In acidic conditions, protonation of the carbonyl oxygen activates the ring for nucleophilic attack by water. The general mechanism involves the formation of a transient tetrahedral intermediate, followed by ring opening to yield an inactive penicilloic acid derivative in the case of penicillins.[2]

The stability of different beta-lactam antibiotics to hydrolysis varies. For instance, carbapenems are generally the most susceptible to hydrolysis, followed by penams, while cephems tend to be more resistant.[3]

Aminolysis

Aminolysis is a process where an amino group-containing compound (amine) acts as a nucleophile, attacking the carbonyl carbon of the beta-lactam ring and leading to its cleavage. This reaction is of particular significance in understanding the formation of antigenic determinants responsible for penicillin and cephalosporin (B10832234) allergies, where the beta-lactam ring reacts with amino groups of proteins.[4][5]

The rate of aminolysis is influenced by the basicity and structure of the attacking amine.[4] The reaction can proceed through different kinetic pathways, including unassisted nucleophilic attack and amine-catalyzed routes.[4] Similar to hydrolysis, aminolysis results in the formation of an inactive ring-opened product.

Enzymatic Degradation by Beta-Lactamases

The most significant mechanism of bacterial resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes. These enzymes efficiently catalyze the hydrolysis of the beta-lactam ring, rendering the antibiotic ineffective. Beta-lactamases are broadly classified into two major groups based on their active site and mechanism: serine beta-lactamases and metallo-beta-lactamases.

-

Serine Beta-Lactamases (Classes A, C, and D): These enzymes utilize a serine residue in their active site as a nucleophile. The degradation process involves a two-step mechanism: acylation and deacylation. In the acylation step, the serine hydroxyl group attacks the beta-lactam carbonyl carbon, forming a covalent acyl-enzyme intermediate. This is followed by the deacylation step, where a water molecule hydrolyzes the acyl-enzyme intermediate, regenerating the active enzyme and releasing the inactivated antibiotic.

-

Metallo-Beta-Lactamases (Class B): These enzymes require one or two zinc ions in their active site for catalytic activity.[6] The zinc ion(s) activate a water molecule, which then acts as a nucleophile and directly attacks the carbonyl carbon of the beta-lactam ring. This process does not involve the formation of a covalent enzyme intermediate.[6]

Quantitative Data on Degradation

The stability of beta-lactam antibiotics is a critical parameter in their development and clinical use. The following tables summarize quantitative data on the degradation of various beta-lactams under different conditions.

Table 1: Half-lives of Beta-Lactam Antibiotics under Different pH and Temperature Conditions.

| Antibiotic | Medium | pH | Temperature (°C) | Half-life | Reference |

| Ampicillin | Aqueous Solution | 7 | 25 | 5.3 - 27 days | [1] |

| Cefalotin | Aqueous Solution | 7 | 25 | 5.3 - 27 days | [1] |

| Cefoxitin | Aqueous Solution | 7 | 25 | 5.3 - 27 days | [1] |

| Mecillinam | MOPS Medium | 7.4 | 37 | ~2 hours | [7] |

| Mecillinam | LB Broth | 7.4 | 37 | 4-5 hours | [7] |

| Aztreonam | MOPS Medium | 7.4 | 37 | > 6 hours | [7] |

| Cefotaxime | MOPS Medium | 7.4 | 37 | > 6 hours | [7] |

Table 2: Kinetic Parameters for Beta-Lactamase-Mediated Hydrolysis.

| Beta-Lactamase | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| TEM-1 | Sulbactam | ≤2 | - | ~1,000,000 | |

| SHV-5 | Sulbactam | ≤2 | 0.07 | - | |

| CTX-M-15 | Sulbactam | >6250 | 14 | 470 |

Table 3: Second-Order Rate Constants for Aminolysis of Benzylpenicillin by Various Amines.

| Amine | Temperature (°C) | k1 (M-1s-1) |

| Glycine | 35 | 1.3 x 10-4 |

| n-Butylamine | 35 | 2.5 x 10-3 |

| Hydrazine | 35 | 1.1 x 10-2 |

Experimental Protocols

General Protocol for a Forced Degradation Study of a Beta-Lactam Antibiotic

Objective: To evaluate the stability of a beta-lactam antibiotic under various stress conditions, including hydrolysis (acidic, basic, neutral), oxidation, and photolysis, to identify potential degradation products and pathways.

Materials:

-

Beta-lactam antibiotic standard

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Phosphate (B84403) buffer

-

HPLC system with UV or MS detector

-

pH meter

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the beta-lactam antibiotic in a suitable solvent (e.g., water or acetonitrile) at a known concentration.

-

Acid Hydrolysis: To an aliquot of the stock solution, add HCl to achieve a final concentration of 0.1 M. Incubate the solution at a specific temperature (e.g., 60°C) for a defined period. Withdraw samples at various time points, neutralize with NaOH, and dilute for analysis.

-

Base Hydrolysis: To an aliquot of the stock solution, add NaOH to achieve a final concentration of 0.1 M. Incubate at room temperature for a defined period. Withdraw samples at various time points, neutralize with HCl, and dilute for analysis.

-

Neutral Hydrolysis: Dilute an aliquot of the stock solution with water and incubate at a specific temperature (e.g., 60°C) for a defined period. Withdraw samples at various time points for analysis.

-

Oxidative Degradation: To an aliquot of the stock solution, add H₂O₂ to achieve a final concentration of 3%. Incubate at room temperature for a defined period. Withdraw samples at various time points for analysis.

-

Photolytic Degradation: Expose an aliquot of the stock solution to UV light in a photostability chamber for a defined period. A control sample should be kept in the dark. Withdraw samples at various time points for analysis.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent drug from its degradation products. A mass spectrometer can be used for the identification of degradation products.

Beta-Lactamase Activity Assay (Colorimetric)

Objective: To determine the activity of a beta-lactamase enzyme using a chromogenic substrate.

Materials:

-

Beta-lactamase enzyme solution

-

Nitrocefin (B1678963) (chromogenic cephalosporin substrate)

-

Assay buffer (e.g., phosphate buffer, pH 7.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare a stock solution of nitrocefin in DMSO. Dilute the nitrocefin stock solution in the assay buffer to the desired working concentration.

-

Sample Preparation: Prepare serial dilutions of the beta-lactamase enzyme in the assay buffer.

-

Assay: In a 96-well plate, add a specific volume of the enzyme dilution to each well.

-

Initiate Reaction: Add the nitrocefin working solution to each well to start the reaction.

-

Measurement: Immediately measure the absorbance at 490 nm in a kinetic mode at room temperature for a defined period (e.g., 30-60 minutes).

-

Calculation: The rate of change in absorbance over time is proportional to the beta-lactamase activity. Calculate the activity in units, where one unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of nitrocefin per minute.

Visualizations of Degradation Pathways and Workflows

Caption: General pathway for the hydrolysis of the beta-lactam ring.

Caption: General pathway for the aminolysis of the beta-lactam ring.

Caption: Catalytic mechanism of serine beta-lactamases.

Caption: Catalytic mechanism of metallo-beta-lactamases.

Caption: Workflow for a forced degradation study of a beta-lactam antibiotic.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Products of aminolysis and enzymic hydrolysis of the cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Mechanisms of Catalysis by Metallo β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalysis of hydrolysis and aminolysis of non-classical beta-lactam antibiotics by metal ions and metal chelates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. "A Real Time Optical Biosensor Assay for Amoxicillin And Other β-Lactam" by Israel M. Scott, Lewis J. Kraft et al. [digitalcommons.kennesaw.edu]

A Technical Guide to the Discovery of Novel Penicillin Derivatives

For Researchers, Scientists, and Drug Development Professionals

The discovery of penicillin revolutionized modern medicine, but the rise of antibiotic resistance necessitates a continuous search for novel derivatives. This guide provides an in-depth overview of the core strategies, experimental methodologies, and key data points central to the development of new penicillin-based antibiotics. The focus is on overcoming resistance mechanisms, primarily through the development of new derivatives and the co-administration of β-lactamase inhibitors.

Core Concepts in Penicillin Action and Resistance

Penicillin and other β-lactam antibiotics function by inhibiting Penicillin-Binding Proteins (PBPs). These enzymes, specifically DD-transpeptidases, are crucial for the final steps of peptidoglycan synthesis, which forms the bacterial cell wall.[1][2] By forming a stable, covalent adduct with the active site serine of PBPs, β-lactams block the cross-linking of the cell wall, leading to compromised cell integrity and eventual lysis.[3][4]

Bacteria have evolved two primary mechanisms of resistance to β-lactam antibiotics:

-

Enzymatic Degradation: The production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[1][5] These enzymes are diverse and are broadly classified into four molecular classes: A, B, C, and D.[6][7]

-

Target Modification: Alterations or mutations in the structure of PBPs reduce their binding affinity for β-lactam antibiotics, rendering the drugs ineffective even if they reach their target.[2][3]

Strategies for Discovering Novel Penicillin Derivatives

Current research focuses on two main strategies to combat resistance: modifying the penicillin structure and neutralizing resistance enzymes.

-

Chemical Derivatization: The core structure for creating new analogues is 6-aminopenicillanic acid (6-APA). By modifying the acyl side chain attached to the 6-amino group, novel derivatives can be generated with an enhanced antimicrobial spectrum, improved stability against β-lactamases, or different pharmacokinetic properties.[8][9]

-

β-Lactamase Inhibitors (BLIs): A highly successful strategy involves pairing a β-lactam antibiotic with a BLI. While older BLIs like clavulanic acid, sulbactam, and tazobactam (B1681243) are effective against many Class A β-lactamases, newer agents like avibactam, relebactam, and vaborbactam (B611620) have expanded coverage against other classes, including some Class C and D enzymes.[5][7][10]

Data on Novel Penicillin Derivatives

Quantitative assessment of a new compound's efficacy is critical. This is primarily achieved by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains and its inhibitory capacity (e.g., IC50) against target enzymes.

Table 1: In Vitro Antibacterial Activity of Novel Penicillin Derivatives

| Compound Class | Derivative Example | Target Organism(s) | MIC Range (μg/mL) | Reference |

|---|---|---|---|---|

| 6-APA-Imine Derivatives | Compound 2g | E. coli (MDR) | 8 - 32 | [11][12] |

| NSAID-Penicillin Conjugates | Compound 4c | E. coli, S. epidermidis, S. aureus | Not specified, but showed excellent potential | [13] |

| Ureido-penicillins | N/A | P. aeruginosa, K. aerogenes | Showed improvement over carbenicillin (B1668345) |[14] |

Table 2: Enzyme Inhibition Data for Novel Penicillin Derivatives

| Compound Class | Derivative Example | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|---|

| NSAID-Penicillin Conjugates | Compound 4e | E. coli MurC | 12.5 μM | [13] |

| Arylalkylidene Rhodanines | N/A | S. pneumoniae PBP 2xS | 10 - 100 μM |[15] |

Experimental Protocols

Detailed and reproducible methodologies are the foundation of drug discovery. Below are protocols for key experiments in the development of penicillin derivatives.

This protocol outlines a standard two-step chemical method for synthesizing novel penicillin derivatives by creating a reactive acid chloride from a chosen carboxylic acid and subsequently condensing it with 6-aminopenicillanic acid (6-APA).[8]

Materials:

-

Selected carboxylic acid (R-COOH)

-

Thionyl chloride (SOCl₂) or similar activating agent

-

Dry benzene (B151609) or other suitable anhydrous solvent

-

6-aminopenicillanic acid (6-APA)

-

2% Sodium Bicarbonate (NaHCO₃) solution

-

Dilute HCl

-

Standard laboratory glassware, rotary evaporator, filtration apparatus

Procedure:

-

Step 1: Acid Chloride Formation a. In a round-bottom flask, dissolve the selected carboxylic acid (1.0 mmol) in 5-8 mL of dry benzene. b. Add freshly distilled thionyl chloride (1.2 mmol) to the solution. c. Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. d. After the reaction is complete, remove the excess solvent and thionyl chloride under reduced pressure using a rotary evaporator to yield the crude acid chloride (R-COCl).[8]

-

Step 2: Condensation with 6-APA a. In a separate flask, prepare a solution of 6-APA (1.0 mmol) in a mixture of acetone and 2% aqueous NaHCO₃. The solution should be kept cool. b. While stirring vigorously, add the acid chloride from Step 1 dropwise to the 6-APA solution at room temperature. c. Continue stirring the reaction mixture for 2-4 hours to allow the condensation reaction to complete.[8]

-

Step 3: Product Isolation and Purification a. After the reaction, acidify the mixture to a pH of approximately 3-4 with dilute HCl to precipitate the final penicillin derivative. b. Collect the precipitate by vacuum filtration and wash it with cold water. c. Purify the crude product by recrystallization or flash column chromatography to obtain the pure penicillin derivative.[8]

This is a standard method for quantifying the antibacterial activity of a compound.[16][17]

Materials:

-

Test compound (novel penicillin derivative)

-

Bacterial culture in log-phase growth

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).[18]

-

Microplate reader or visual assessment tools

-

Positive control (known antibiotic) and negative control (no antibiotic)

Procedure:

-

Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent. b. Perform a serial two-fold dilution of the compound across the wells of a 96-well plate. Typically, 50-100 µL of broth is added to each well, followed by the serially diluted compound.[17]

-

Inoculation: a. Dilute the bacterial culture to a standardized concentration (e.g., ~5×10^5 CFU/mL). b. Inoculate each well of the microtiter plate with a defined volume of the bacterial suspension.[17] Include wells for a positive control (bacteria with no drug) and a negative control (broth only).

-

Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.[17]

-

Data Analysis: a. Following incubation, determine bacterial growth by measuring the optical density (turbidity) with a microplate reader at a wavelength around 530-600 nm, or by visual inspection.[17][19] b. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[16][17][20]

This protocol describes a fluorescence polarization (FP) based assay for high-throughput screening of compound libraries to identify novel inhibitors of a specific Penicillin-Binding Protein (PBP).[21][22]

Materials:

-

Purified target PBP (e.g., N. gonorrhoeae PBP 2)

-

Fluorescent penicillin probe (e.g., Bocillin-FL)

-

Compound library for screening

-

Assay buffer

-

384-well microplates

-

A plate reader capable of measuring fluorescence polarization

Procedure:

-

Assay Setup: a. In each well of a 384-well plate, add the purified PBP enzyme to the assay buffer. b. Add a small volume of a single compound from the library to each well. Include control wells with a known inhibitor (e.g., Penicillin G) and wells with no inhibitor (DMSO vehicle control).

-

Incubation: a. Incubate the plate for a defined period to allow the test compounds to bind to the PBP.

-

Probe Addition: a. Add the fluorescent penicillin probe (Bocillin-FL) to all wells. This probe will bind to any PBP active sites that are not already occupied by an inhibitor.

-

Measurement: a. Incubate briefly to allow the probe to bind. b. Measure the fluorescence polarization in each well using a plate reader.

-

Principle and Interpretation: a. Low Polarization: If a test compound is an effective inhibitor, it will occupy the PBP's active site, preventing the large PBP-probe complex from forming. The small, unbound fluorescent probe will tumble rapidly in solution, resulting in a low FP signal. b. High Polarization: If a compound is not an inhibitor, the fluorescent probe will bind to the large PBP enzyme. This complex tumbles slowly, resulting in a high FP signal. c. Hits are identified as compounds that cause a significant decrease in the FP signal compared to the no-inhibitor control.[21][22]

Visualizing Workflows and Mechanisms

Diagrams are essential for illustrating complex biological pathways and experimental processes.

Caption: High-level workflow for the discovery of novel penicillin derivatives.

Caption: Mechanism of action of penicillin and the role of β-lactamases.

Caption: Classification of β-lactamases and the spectrum of key inhibitors.

References

- 1. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 3. Development of New Drugs for an Old Target — The Penicillin Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships of Different β-Lactam Antibiotics against a Soluble Form of Enterococcus faecium PBP5, a Type II Bacterial Transpeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. diagnosticsfirst.com [diagnosticsfirst.com]

- 7. Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. "SYNTHESIS AND TESTING OF PENICILLIN DERIVATIVES: AN INTERDISCIPLINARY " by Josy Hill*, Emily Rankin et al. [digitalcommons.gaacademy.org]

- 10. New β-Lactamase Inhibitors: a Therapeutic Renaissance in an MDR World - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. eurekaselect.com [eurekaselect.com]

- 13. researchgate.net [researchgate.net]

- 14. beta-lactam antibiotics. II. Structure-activity relationships of 6-[alpha-(alpha'-ureido-acylamino) acylamino] penicillanic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. microbe-investigations.com [microbe-investigations.com]

- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pharmdguru.com [pharmdguru.com]

- 20. bmglabtech.com [bmglabtech.com]

- 21. High-Throughput Screening for Novel Inhibitors of Neisseria gonorrhoeae Penicillin-Binding Protein 2 | PLOS One [journals.plos.org]

- 22. High-throughput screening for novel inhibitors of Neisseria gonorrhoeae penicillin-binding protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Allergenic Properties of Penicillin and Its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the allergenic properties of penicillin and its metabolic byproducts. Penicillin, a cornerstone of antibacterial therapy, is also a frequent cause of drug-induced allergic reactions.[1] Understanding the immunological mechanisms, the chemical nature of the allergens, and the diagnostic methodologies is crucial for the development of safer antibiotics and for the clinical management of patients. This document details the formation of penicillin antigens, the subsequent immune responses, and the experimental protocols used to investigate these phenomena.

The Chemistry of Penicillin Allergenicity: Haptenation and Antigen Formation

Penicillin itself is a small molecule and not inherently immunogenic.[2] Its allergenicity arises from its ability to act as a hapten, covalently binding to endogenous proteins to form immunogenic conjugates.[2][3] The strained β-lactam ring is the key to this reactivity.[4] Nucleophilic attack by amino groups of lysine (B10760008) residues on host proteins opens the β-lactam ring, forming a stable penicilloyl-protein adduct.[2][3]

Major and Minor Determinants